![molecular formula C25H35NO4S B1139286 Lomibuvir CAS No. 1026785-59-0](/img/structure/B1139286.png)
Lomibuvir
Overview
Description
Lomibuvir, also known as VX-222, is a small molecule that has been used in trials studying the treatment of Chronic Hepatitis C Virus and Chronic Hepatitis C Virus Infection . It is a non-nucleoside inhibitor of the RNA-directed RNA polymerase of hepatitis C virus (HCV) that inhibits primer-dependent RNA synthesis .
Molecular Structure Analysis
Lomibuvir has a molecular formula of C25H35NO4S and a molecular weight of 445.6 . The InChI code for Lomibuvir is InChI=1S/C25H35NO4S/c1-16-5-7-17 (8-6-16)23 (28)26 (18-9-11-19 (27)12-10-18)21-15-20 (13-14-25 (2,3)4)31-22 (21)24 (29)30 .Physical And Chemical Properties Analysis
Lomibuvir is a crystalline solid that is soluble in DMSO at 30 mg/ml .Scientific Research Applications
Inhibition of HCV RNA Polymerase
Lomibuvir is a potent non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) RNA polymerase . This enzyme is crucial for the replication of the virus, as it regulates RNA synthesis through both a de novo-initiated mechanism and extension from a primed template. Lomibuvir binds to the thumb II allosteric pocket of the HCV RNA-dependent RNA polymerase, which results in the inhibition of viral replication.
Selective Inhibition of HCV Genotypes
The compound exhibits selective inhibition against HCV genotypes 1a and 1b, with EC50 values of 22.3 and 11.2 nM, respectively . This specificity is significant for targeted antiviral therapy, as different genotypes may respond differently to treatment.
Preferential Inhibition of Primer-Dependent RNA Synthesis
Lomibuvir has been shown to preferentially inhibit primer-dependent RNA synthesis rather than de novo-initiated RNA synthesis . This characteristic could be leveraged in designing antiviral strategies that target specific stages of the viral life cycle.
Pharmacokinetics and Bioavailability
Lomibuvir has demonstrated good pharmacokinetic properties in animal models, including low body clearance and excellent oral bioavailability . These properties are essential for the development of oral antiviral medications that are both effective and convenient for patients.
ADME (Absorption, Distribution, Metabolism, and Excretion) Profile
The compound has shown favorable ADME capabilities, which is crucial for the development of a drug with a predictable pharmacological profile . A favorable ADME profile ensures that the drug is absorbed, distributed, metabolized, and excreted in a manner that maximizes its therapeutic potential while minimizing side effects.
Mechanism of Action
Target of Action
Lomibuvir, also known as VX-222, is a selective, non-nucleoside polymerase inhibitor . It primarily targets the thumb pocket 2 of the Hepatitis C Virus (HCV) NS5B polymerase (RdRp) . The HCV NS5B polymerase is an RNA-dependent RNA polymerase (RdRp) that plays a crucial role in the replication of the HCV .
Mode of Action
Lomibuvir binds to the thumb II allosteric pocket of the HCV RNA-dependent RNA polymerase . This binding interferes with the interaction between the enzyme and RNA and blocks the transition from initiation to elongation . Lomibuvir preferentially inhibits elongative RNA synthesis rather than de novo-initiated RNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Lomibuvir is the replication of the HCV RNA genome. By inhibiting the HCV NS5B polymerase, Lomibuvir disrupts the replication of the HCV RNA genome . This disruption of the viral replication process can lead to a decrease in viral load and potentially to the eradication of the virus from the body.
Result of Action
The primary molecular effect of Lomibuvir’s action is the inhibition of the HCV NS5B polymerase, which leads to a disruption of the HCV RNA replication process . On a cellular level, this can result in a decrease in viral load within infected cells. Ultimately, this may lead to the eradication of the virus from the body, depending on various factors including the overall antiviral treatment regimen.
properties
IUPAC Name |
5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4S/c1-16-5-7-17(8-6-16)23(28)26(18-9-11-19(27)12-10-18)21-15-20(13-14-25(2,3)4)31-22(21)24(29)30/h15-19,27H,5-12H2,1-4H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMJNLCLKAKMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025603 | |
Record name | Lomibuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lomibuvir | |
CAS RN |
1026785-55-6 | |
Record name | Lomibuvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026785556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lomibuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lomibuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3,3-dimthylbut-1-ynyl)-3-((1R,4R)-N-((1R, 4R)-4-hydroxycyclohexyl)-4-methylcyclohexanecarboxamido)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOMIBUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L2LF4A2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.